molecular formula C9H7F3N2O B14854883 5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B14854883
M. Wt: 216.16 g/mol
InChI Key: RROJEMHUOZPUNJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the radical trifluoromethylation, which can be achieved using photoredox catalysis. This method involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the naphthyridine precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes scaling up the photoredox catalysis process and ensuring the reaction conditions are controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the naphthyridine ring, while substitution reactions can introduce different functional groups in place of the trifluoromethyl group .

Scientific Research Applications

5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to its specific naphthyridine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other trifluoromethyl-containing compounds .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

5-(trifluoromethyl)-3,4-dihydro-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-5-1-4-14-8(15)6(5)2-3-13-7/h2-3H,1,4H2,(H,14,15)

InChI Key

RROJEMHUOZPUNJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=NC=C2)C(F)(F)F

Origin of Product

United States

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